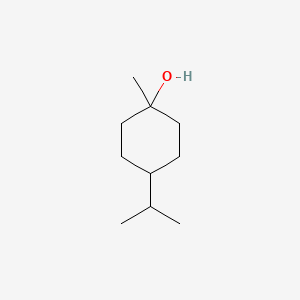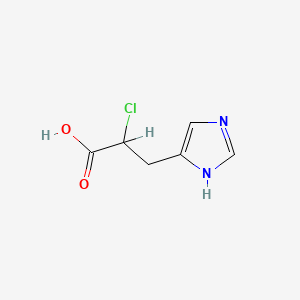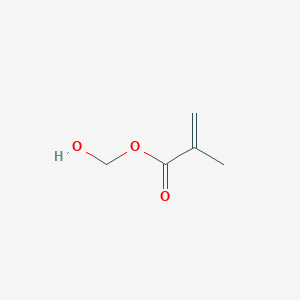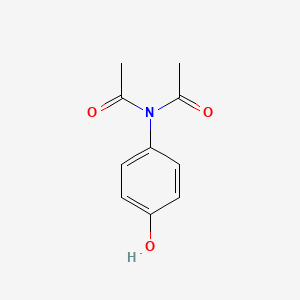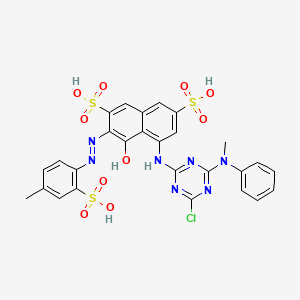
5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups, a triazine ring, and azo linkages, making it a versatile molecule in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid involves multiple steps, including diazotization, azo coupling, and sulfonation reactions. The process typically starts with the diazotization of 4-methyl-2-sulfophenylamine, followed by azo coupling with 2,7-naphthalenedisulfonic acid. The resulting intermediate is then reacted with 4-chloro-6-(methylphenylamino)-1,3,5-triazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. Advanced techniques like crystallization and filtration are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce corresponding amines.
Aplicaciones Científicas De Investigación
5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo linkage and sulfonic acid groups play crucial roles in its reactivity and binding properties. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The triazine ring enhances its stability and reactivity, making it a valuable compound in chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Naphthalenedisulfonic acid
- 2,6-Naphthalenedisulfonic acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid
Uniqueness
Compared to similar compounds, 5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid stands out due to its unique combination of functional groups and structural features. The presence of the triazine ring and azo linkage imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
73287-61-3 |
|---|---|
Fórmula molecular |
C27H22ClN7O10S3 |
Peso molecular |
736.2 g/mol |
Nombre IUPAC |
5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C27H22ClN7O10S3/c1-14-8-9-18(20(10-14)47(40,41)42)33-34-23-21(48(43,44)45)12-15-11-17(46(37,38)39)13-19(22(15)24(23)36)29-26-30-25(28)31-27(32-26)35(2)16-6-4-3-5-7-16/h3-13,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32) |
Clave InChI |
RUYHWXYGLUTLJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)Cl)N(C)C5=CC=CC=C5)O)S(=O)(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)Cl)N(C)C5=CC=CC=C5)O)S(=O)(=O)O |
| 73287-61-3 | |
Sinónimos |
2,7-naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)- 2,7-naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, trisodium salt 5-((4-chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid ADS J2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


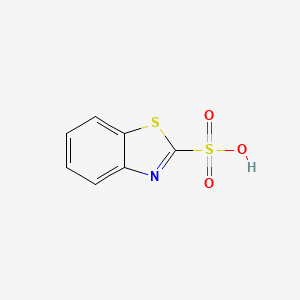
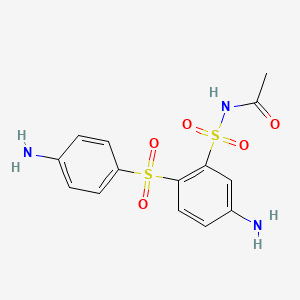
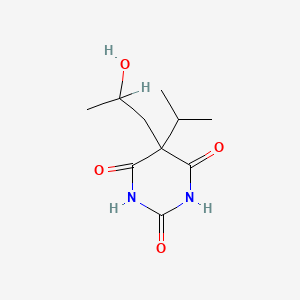
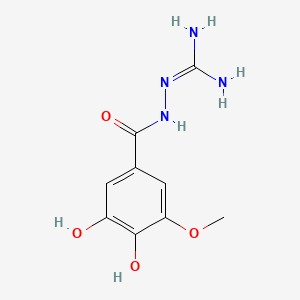

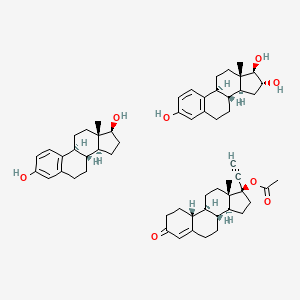
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B1213390.png)

![N-[4-(3-benzamidopropylamino)butyl]benzamide](/img/structure/B1213394.png)
